molecular formula C21H24N2O5 B2850027 3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899986-52-8

3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No. B2850027
CAS RN: 899986-52-8
M. Wt: 384.432
InChI Key: CJTANDSZEJPAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a useful research compound. Its molecular formula is C21H24N2O5 and its molecular weight is 384.432. The purity is usually 95%.
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Scientific Research Applications

Research Applications

Anticancer and Antitumor Activity

Compounds structurally related to the specified molecule have been investigated for their antitumor and anticancer activities. For example, studies have shown that derivatives of dibenzo[c,h][1,6]naphthyridin-6-one exhibit potent topoisomerase-I targeting activity and pronounced antitumor activity, indicating a potential avenue for cancer therapy research (Singh et al., 2003). Similarly, oxadiazoline analogs of combretastatin A-4 have demonstrated significant antiproliferative activities against multiple cancer cell lines, suggesting their potential as leads for anticancer drug development (Lee et al., 2010).

Antimicrobial Activity

Several studies have synthesized and evaluated compounds with structural elements similar to the specified compound for their antimicrobial activity. This includes research on oxadiazole derivatives showing potential activity against various bacterial and fungal strains, indicating their relevance in developing new antimicrobial agents (Rasool et al., 2016).

Synthetic Methodologies

Research into the synthesis of related compounds provides insights into potential synthetic routes and methodologies that could be applied to the specified compound. This includes the development of novel synthetic strategies for creating oxadiazole derivatives and related heterocyclic compounds, which are valuable for a wide range of applications in medicinal chemistry and materials science (Patil et al., 2021).

properties

IUPAC Name

10-(3,4-dimethoxyphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-5-27-17-8-6-7-14-15-12-21(2,28-19(14)17)23(20(24)22-15)13-9-10-16(25-3)18(11-13)26-4/h6-11,15H,5,12H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTANDSZEJPAPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CC2NC(=O)N3C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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